molecular formula C12H15ClN2O3 B5572322 5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid

5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B5572322
M. Wt: 270.71 g/mol
InChI Key: WJGGNOSNBHZNMC-KRTXAFLBSA-N
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Description

5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the chloro and pyrrolidine substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions may target the pyridine ring or the chloro substituent.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-hydroxynicotinic acid: Similar structure but lacks the pyrrolidine ring.

    Imidazo[1,2-a]pyridines: Share the pyridine ring but have different substituents and functional groups.

Uniqueness

The uniqueness of 5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7-5-15(6-12(7,2)18)10-9(13)3-8(4-14-10)11(16)17/h3-4,7,18H,5-6H2,1-2H3,(H,16,17)/t7-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGGNOSNBHZNMC-KRTXAFLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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